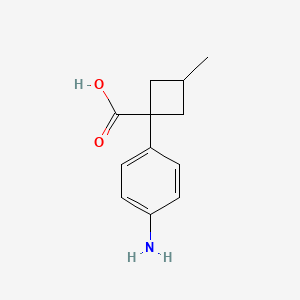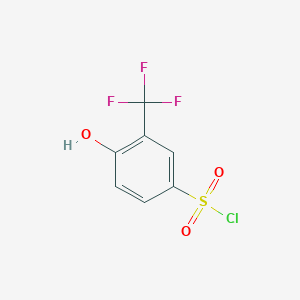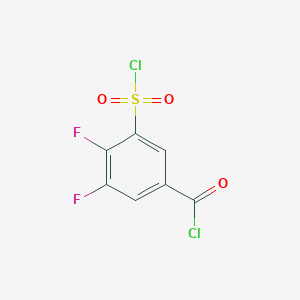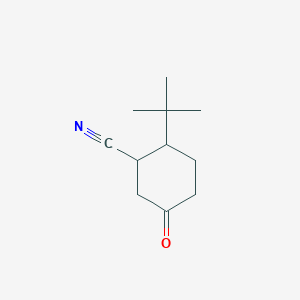
4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a fluorosulfonyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom and the fluorosulfonyl group through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorosulfonyl group, resulting in simpler benzoic acid derivatives.
Substitution: The fluorine atom and fluorosulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzoic acids. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and fluorosulfonyl group can form strong bonds with various biological molecules, affecting their function. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with DNA and proteins. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzoic acid
- 4-Fluoro-3-(methylsulfonyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
4-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a fluorosulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6F2O4S |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
4-fluoro-3-fluorosulfonyl-5-methylbenzoic acid |
InChI |
InChI=1S/C8H6F2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
HFVFCJCJILJHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13246797.png)


![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol](/img/structure/B13246814.png)



![2-{[1-(3-Chlorophenyl)propyl]amino}acetamide](/img/structure/B13246827.png)



![2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13246849.png)
![1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13246852.png)

